Product packaging for 4-Phenylphenanthrene(Cat. No.:CAS No. 4325-78-4)

4-Phenylphenanthrene

Cat. No.: B188701
CAS No.: 4325-78-4
M. Wt: 254.3 g/mol
InChI Key: LNKYQOVOBUHJOK-UHFFFAOYSA-N
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Description

4-Phenylphenanthrene (CAS 4325-78-4) is a polycyclic aromatic hydrocarbon (PAH) of scientific interest, characterized by the molecular formula C20H14 and a molecular weight of 254.33 g/mol . This solid compound has a density of 1.14 g/cm³ and a high boiling point of 431.3°C, indicating thermal stability suitable for various research applications . Its structure, which combines phenanthrene with a phenyl substituent, makes it a valuable subject in materials science, particularly in the study of organic electronic materials and photophysics. Researchers also utilize this compound and its derivatives as a model compound or building block in synthetic organic chemistry and for spectroscopic studies. This product is intended for research and analysis purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14 B188701 4-Phenylphenanthrene CAS No. 4325-78-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4325-78-4

Molecular Formula

C20H14

Molecular Weight

254.3 g/mol

IUPAC Name

4-phenylphenanthrene

InChI

InChI=1S/C20H14/c1-2-7-15(8-3-1)19-12-6-10-17-14-13-16-9-4-5-11-18(16)20(17)19/h1-14H

InChI Key

LNKYQOVOBUHJOK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C4=CC=CC=C4C=C3

Other CAS No.

4325-78-4

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Phenylphenanthrene and Its Derivatives

Established Synthetic Pathways

Photocyclization is a key method for synthesizing phenanthrenes and their derivatives. d-nb.info This process typically involves the irradiation of stilbene-type precursors with ultraviolet (UV) light. researchgate.net For instance, the photocyclization of isomeric phenylstilbenes has been successfully employed to synthesize 1-, 2-, 3-, and 4-phenylphenanthrenes. acs.org The general mechanism involves the photoisomerization of an E-stilbene to the reactive Z-stilbene, which then undergoes photocyclization to form a dihydrophenanthrene intermediate. d-nb.inforsc.org This intermediate is subsequently oxidized to yield the final phenanthrene (B1679779) product. d-nb.inforesearchgate.net

The efficiency and scalability of these reactions can be limited by factors such as low concentrations and long reaction times. d-nb.info However, the development of continuous flow photocyclization techniques has shown promise in overcoming these limitations, allowing for the synthesis of functionalized phenanthrenes on a larger scale. d-nb.info The electronic nature of substituents on the stilbene (B7821643) precursor can influence the regioselectivity of the cyclization, as demonstrated in the synthesis of dihydropyridones. nih.gov

Interestingly, the irradiation of o-phenylstilbene leads to a mixture of phenylphenanthrene isomers through both expected stilbene photoelectrocyclization and an unexpected biphenyl (B1667301) alkene cyclization. nih.gov This highlights the complexity and potential for multiple reaction pathways in these photochemical transformations.

Palladium-catalyzed reactions have emerged as powerful and efficient tools for constructing the phenanthrene framework. figshare.comnih.govacs.org These methods often involve cascade or domino reactions, where multiple bond-forming events occur in a single pot, leading to high atom economy and synthetic efficiency. nih.govrsc.org

One notable approach involves the palladium-catalyzed annulation of 2-biaryl triflates with alkynes. figshare.comnih.govacs.org This reaction proceeds through C-OTf bond cleavage, alkyne insertion, and subsequent C-H annulation to afford a variety of substituted phenanthrenes in good yields. figshare.comnih.govacs.org Another efficient one-pot, three-component strategy utilizes a palladium-catalyzed domino reaction of an aryl iodide, 2-bromophenylboronic acid, and norbornadiene. In this process, norbornadiene serves a dual role as an activator of the ortho-C-H bond and as a source of ethylene (B1197577) via a retro-Diels-Alder reaction. nih.gov

Furthermore, a three-component cascade reaction involving Suzuki-Miyaura coupling, alkyne insertion, and C-H activation-driven annulation provides a versatile route to phenanthrene derivatives. rsc.org Palladium-catalyzed oxidative carbonylation and cyclization have also been developed for the synthesis of polycyclic aromatic hydrocarbons (PAHs), demonstrating the broad applicability of palladium catalysis in this area. nih.gov

Intramolecular cyclization represents a fundamental strategy for the synthesis of polycyclic aromatic systems, including phenanthrenes. wikipedia.org These reactions can be induced by various means, including photochemical, thermal, or catalyst-mediated processes.

The Scholl reaction, an intramolecular oxidative cyclodehydrogenation, is a classic method for forming bonds between unfunctionalized C-H bonds on adjacent phenylene rings. nih.gov However, this method can be limited by the tolerance of certain functional groups, particularly heteroatoms. nih.gov To address this, strategies have been developed that utilize the proximity of reacting partners enforced by a rigid molecular scaffold, such as a triptycene, to facilitate cyclization and introduce heteroatoms like oxygen into the PAH structure. nih.gov

Palladium-catalyzed intramolecular C-H arylation is another powerful technique for constructing extended and twisted π-conjugated molecules. nyu.edu The use of microwave irradiation has been shown to improve these reactions by reducing the amount of catalyst needed and shortening reaction times. nyu.edu Additionally, ICl-induced intramolecular cyclization of 2-(arylethynyl)biphenyls provides a route to substituted polycyclic aromatic iodides, which are valuable intermediates for further functionalization via palladium-catalyzed processes. acs.org The synthesis of polycyclic aromatic diimides has also been achieved through intramolecular cyclization of maleic acid derivatives using either photo-oxidation or Heck cross-coupling methods. rsc.org

Proposed Geochemical Formation Mechanisms

The presence of 4-phenylphenanthrene and its isomers in geological samples provides valuable insights into the depositional environment and thermal history of sedimentary rocks.

Natural Occurrence and Isomeric Distributions in Sedimentary Rocks

Phenylphenanthrenes (PhPs) are found in significant amounts in various geological settings, including crude oils and sedimentary rock extracts. d-nb.info Their distribution and relative abundance can serve as molecular markers to infer the depositional environment and lithology of source rocks. d-nb.inforesearchgate.net For example, higher concentrations of PhPs are often associated with clay-enriched sediments deposited under suboxic conditions. d-nb.info

The isomeric distribution of PhPs in geological samples has been studied in detail. In many sedimentary rocks and oils, 3-phenylphenanthrene and 2-phenylphenanthrene (B13823639) are often the most abundant isomers. d-nb.info The presence of this compound has also been detected, although it is often less abundant than other isomers. researchgate.net The elution order of PhP isomers on common gas chromatography columns has been established, which is crucial for their accurate identification and quantification. d-nb.info The relative abundance of different PhP isomers can be influenced by the thermal maturity of the organic matter. uj.edu.pl For instance, the presence of 4-PhP has been linked to organic matter that has not exceeded a certain level of maturity. researchgate.net

Mechanistic Postulations: 1,2-Phenyl Shift Reactions and Cyclization in Geological Contexts

The formation of phenylphenanthrenes in geological settings is thought to occur through complex chemical transformations of organic matter over geological timescales. geochemicalperspectives.orgmdpi.comresearchgate.net Free-radical phenylation reactions are considered a likely pathway for the formation of these compounds. researchgate.netresearchgate.net

One proposed mechanism involves intramolecular rearrangements, such as 1,2-phenyl shifts. uj.edu.plrsc.orgwikipedia.org These shifts involve the migration of a phenyl group to an adjacent carbon atom within a molecule. wikipedia.org In the context of geochemistry, such rearrangements could occur within complex organic precursors buried in sediments, leading to the formation of the thermodynamically stable phenylphenanthrene structures. Radical 1,2-shifts can occur during the gas-phase pyrolysis of certain polycyclic aromatic compounds. wikipedia.org

Photophysical Phenomena and Intramolecular Charge Transfer Studies of 4 Phenylphenanthrene Derivatives

Excited State Dynamics and Relaxation Processes

Intramolecular Charge Transfer (ICT) Mechanisms in Phenanthrene (B1679779) Systems

In many phenanthrene derivatives, particularly those with both electron-donating and electron-accepting groups, the absorption of light can trigger the movement of an electron from the donor to the acceptor part of the molecule. ossila.com This process, known as intramolecular charge transfer (ICT), creates a new excited state with a significant separation of positive and negative charges. ossila.com The formation and nature of this ICT state are central to the photophysical behavior of these compounds.

For instance, in 9-(p-N,N-dimethylanilino)phenanthrene (9DPhen), a derivative of phenanthrene, studies have shown that photoexcitation leads to the formation of a highly polar excited state. acs.org The process is believed to involve a rapid relaxation from an initially delocalized excited state to a more polar ICT state within picoseconds. acs.org This charge transfer is influenced by the mixing of different electronic states within the molecule, a process that can be modified by changes in the molecule's geometry and the polarity of its surrounding environment. acs.org The efficiency and characteristics of this charge transfer can be tuned by altering the electron-donating and accepting strengths of the substituents on the phenanthrene core. researchgate.netrsc.org

Analysis of the Twisted Intramolecular Charge Transfer (TICT) Model

A specific model used to describe ICT processes is the Twisted Intramolecular Charge Transfer (TICT) model. ossila.com This model proposes that for ICT to occur efficiently, the donor and acceptor parts of the molecule, often connected by a single bond, must twist relative to each other in the excited state. ossila.com This twisting motion leads to a decoupling of the π-electron systems of the donor and acceptor, facilitating a more complete charge separation and forming a highly polar TICT state. ossila.com

However, the applicability of the TICT model is not universal and has been a subject of debate for some phenanthrene derivatives. For example, in the case of 9DPhen, the observed high fluorescence quantum yield is difficult to reconcile with the traditional TICT model, which typically predicts a forbidden, and therefore weak, fluorescence from the twisted state due to minimal orbital overlap. acs.org This suggests that while intramolecular charge transfer is occurring, the excited state geometry may not be fully described by the classical TICT model. Alternative models, such as those involving a planar intramolecular charge transfer (PICT) state or mesomeric ICT (MICT) states, where the molecule flattens in the excited state, have also been proposed to explain the photophysical behavior of related aromatic systems. researchgate.net In some systems, both TICT and other forms of ICT states can coexist, with their relative energies and populations being influenced by factors like solvent polarity and steric hindrance. researchgate.net

Solvent Effects on Photophysical Properties

The surrounding environment, particularly the solvent, can have a profound impact on the photophysical properties of molecules like 4-phenylphenanthrene derivatives. This is especially true for compounds that exhibit intramolecular charge transfer, as the polar ICT state can interact strongly with polar solvent molecules.

Solvatochromic Behavior and Dipolarity Influences

Solvatochromism is the phenomenon where the color of a substance (and thus its absorption or emission spectrum) changes with the polarity of the solvent. taylorandfrancis.com For molecules that form a polar ICT state, increasing the solvent polarity can stabilize this state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. taylorandfrancis.commdpi.com This is because the more polar solvent can better solvate and lower the energy of the highly polar excited state, reducing the energy gap between the excited and ground states.

Studies on derivatives like 9-(p-N,N-dimethylanilino)phenanthrene (9DPhen) have demonstrated this pronounced solvatochromic behavior, with the emission occurring from a highly polar excited state. acs.org The extent of this shift can be correlated with solvent polarity scales, providing insights into the change in dipole moment of the molecule upon excitation. mdpi.comkirj.ee The Lippert-Mataga plot, which relates the Stokes shift (the difference between the absorption and emission maxima) to the solvent's orientational polarizability, is often used to quantify these effects and estimate the excited-state dipole moment. mdpi.com Deviations from linearity in these plots can indicate specific solute-solvent interactions, such as hydrogen bonding. mdpi.commdpi.com

Quantum Yield and Radiative Rate Constant Analyses

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for characterizing the efficiency of a fluorescent molecule. edinst.comresearchgate.net For many ICT compounds, the quantum yield is highly dependent on the solvent. In the case of 9DPhen, the fluorescence quantum yield increases with increasing solvent polarity. acs.org

The radiative rate constant (kf), which describes the rate at which a molecule emits a photon from its excited state, can also be influenced by the solvent. Interestingly, for 9DPhen, the radiative rate constant exhibits a maximum in solvents of intermediate polarity. acs.org This complex behavior is not easily explained by the simple TICT model and suggests a more nuanced interplay of electronic and geometric factors in the excited state. acs.org The analysis of quantum yields and radiative and non-radiative decay rates in different solvents provides valuable information about the excited-state dynamics and the factors that govern the competition between light emission and non-radiative relaxation pathways. rsc.org

Table 1: Photophysical Data for a Representative Phenanthrene Derivative in Various Solvents This table is illustrative and based on general findings for similar compounds, as specific comprehensive data for this compound itself is not readily available in the provided search results.

SolventPolarity (ET(30))Emission Maximum (nm)Fluorescence Quantum Yield (Φf)
Cyclohexane31.2~400~0.1
Toluene33.9~420~0.2
Tetrahydrofuran (B95107) (THF)37.4~450~0.4
Acetonitrile45.6~500~0.6

Aggregation-Induced Emission (AIE) Characteristics in Related Luminogens

While many conventional fluorescent molecules suffer from a phenomenon called aggregation-caused quenching (ACQ), where their fluorescence intensity decreases upon aggregation due to π-π stacking interactions, a different class of molecules exhibits the opposite behavior. mdpi.com These molecules, known as aggregation-induced emission (AIE) luminogens, are weakly emissive in dilute solutions but become highly fluorescent in the aggregated state or in the solid state. google.comnih.gov

This AIE phenomenon has been observed in phenanthrene derivatives conjugated with AIE-active units like tetraphenylethene (TPE). mdpi.com In dilute solutions, the phenyl rings of the TPE units can undergo active intramolecular rotations, providing a non-radiative decay pathway for the excited state and thus quenching the fluorescence. google.com However, in the aggregated state, these intramolecular motions are restricted. mdpi.com This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the molecule to release its energy through light emission, leading to a significant enhancement of fluorescence. mdpi.comrsc.org

For example, phenanthrene derivatives with two TPE segments attached show strong sky-blue emissions in water-tetrahydrofuran mixtures where they aggregate, while being non-emissive in pure tetrahydrofuran where they are fully dissolved. mdpi.com The formation of nanoaggregates effectively turns "on" the fluorescence of these molecules. acs.org This AIE property makes such phenanthrene-based luminogens promising candidates for applications in areas like bio-imaging, where aggregation in aqueous environments can be harnessed for enhanced detection and visualization. mdpi.comnih.gov

Computational Chemistry and Theoretical Modeling of 4 Phenylphenanthrene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 4-phenylphenanthrene, providing a detailed picture of its electronic makeup and inherent reactivity. northwestern.edupsiquantum.com These calculations solve the electronic Schrödinger equation to determine the wavefunction and energy of the molecule. northwestern.edu

The electronic structure of this compound is characterized by its system of π-conjugated electrons distributed across the phenanthrene (B1679779) core and the appended phenyl ring. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to determine the energies and shapes of the molecular orbitals. researchgate.netchalcogen.ro Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The distribution of these frontier orbitals provides crucial information about the molecule's reactivity. researchgate.net For phenanthrene derivatives, the HOMO is typically distributed across the phenanthrene moiety, while the LUMO may be localized on different parts of the molecule depending on the nature and position of substituents. researchgate.net In this compound, the phenyl group acts as a π-donating or π-accepting substituent, which modulates the energy levels of the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, as a smaller gap generally indicates higher chemical reactivity and polarizability. nih.govphyschemres.org

Orbital analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. The regions of the molecule with the highest HOMO density are susceptible to electrophilic attack, while regions with the highest LUMO density are prone to nucleophilic attack. nih.gov

Table 1: Key Electronic Properties Calculable for this compound

Property Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential and the ability to donate an electron. physchemres.org Indicates susceptibility to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity and the ability to accept an electron. physchemres.org Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap Energy difference between the HOMO and LUMO. physchemres.org Correlates with chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. nih.gov
Ionization Potential (IP) The minimum energy required to remove an electron from the molecule. Approximated by the negative of the HOMO energy (Koopmans' theorem). physchemres.org Fundamental measure of reactivity.
Electron Affinity (EA) The energy released when an electron is added to the molecule. Approximated by the negative of the LUMO energy (Koopmans' theorem). physchemres.org Fundamental measure of reactivity.

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. nih.gov | Visualizes electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, predicting sites for intermolecular interactions. nih.gov |

The vibrational motions of this compound's atoms can be simulated using quantum chemical calculations. arxiv.org By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which, when diagonalized, yields the harmonic vibrational frequencies and their corresponding normal modes. mdpi.com These calculated frequencies and their intensities can be used to simulate the infrared (IR) spectrum of the molecule. cheminfo.orgnanoacademic.com

Simulated IR spectra are invaluable for interpreting experimental data. msu.edu They allow for the assignment of specific absorption bands in an experimental spectrum to particular vibrational motions within the molecule, such as C-H stretches, C-C ring stretches, and out-of-plane bending modes. mdpi.com Studies on phenylphenanthrene isomers show that the position of the phenyl group significantly modifies the infrared features. arxiv.orgresearchgate.net These simulations can also predict how factors like ionization affect the vibrational spectrum. researchgate.net The agreement between simulated and experimental spectra serves as a validation of the computational method and the calculated equilibrium geometry. mdpi.com

Table 2: Representative Vibrational Modes for Phenyl-PAHs

Frequency Range (cm⁻¹) Vibrational Mode Assignment
3000-3100 Aromatic C-H stretching
1600-1650 Aromatic C=C stretching (often associated with the 6.2 µm astrophysical band) arxiv.org
1450-1550 Aromatic C=C ring stretching
1000-1300 In-plane C-H bending
650-900 Out-of-plane C-H bending (highly dependent on substitution pattern)

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. msu.edu Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamics of this compound over time. cresset-group.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, generating a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

For this compound, a key conformational variable is the dihedral angle between the plane of the phenyl ring and the plane of the phenanthrene system. The rotation around the single C-C bond connecting these two units is associated with a specific energy profile. MD simulations can explore this conformational landscape, identifying low-energy conformers and the energy barriers between them. cresset-group.commun.ca This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules or its packing in a solid state. mdpi.comnih.gov By sampling a vast number of conformations, MD provides a statistically meaningful picture of the molecule's behavior in different environments (e.g., in a solvent or in the gas phase). mun.ca

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications for molecules the size of this compound. nih.govnih.gov

DFT is a powerful tool for the prediction of various spectroscopic signatures beyond just IR spectra. nih.govrsc.org By calculating the properties of both the ground and excited electronic states, DFT can be used to simulate:

UV-Visible Spectra: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to absorption bands in the UV-Vis spectrum. This helps in understanding the electronic transitions within the π-system.

Nuclear Magnetic Resonance (NMR) Spectra: DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms with high accuracy by using methods like the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org These predictions are instrumental in assigning peaks in experimental NMR spectra.

Raman Spectra: In addition to IR frequencies, DFT can calculate Raman scattering activities, allowing for the simulation of the Raman spectrum, which provides complementary vibrational information to IR spectroscopy. rsc.org

The ability to reliably predict these spectra aids in the structural elucidation and characterization of this compound and its derivatives. rsc.orgmemphis.edu

A significant application of DFT is the investigation of chemical reaction mechanisms. rsc.orgresearchgate.net For a proposed reaction involving this compound, DFT can be used to map out the entire potential energy surface, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. matlantis.comrsc.org

A transition state (TS) is the highest energy point along the minimum energy reaction pathway connecting reactants and products. researchgate.net Locating the TS structure is crucial as its energy determines the activation energy barrier of the reaction, which in turn governs the reaction rate. matlantis.comarxiv.org DFT calculations can confirm a located structure as a true transition state by performing a frequency calculation; a genuine TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. doi.orgresearchgate.net By comparing the activation energies for different possible reaction pathways, chemists can predict the most likely mechanism and the expected product distribution for reactions such as electrophilic substitution, oxidation, or cycloaddition on the this compound framework. rsc.org

Table 3: Compounds Mentioned

Compound Name
This compound
Benzene (B151609)

Machine Learning Approaches in Molecular Design and Property Prediction

The application of computational methods in chemical research has been significantly enhanced by the integration of machine learning (ML). These approaches have proven particularly valuable in the fields of molecular design and property prediction for complex organic molecules like polycyclic aromatic hydrocarbons (PAHs), a class to which this compound belongs. By leveraging large datasets of chemical information, ML models can identify intricate relationships between molecular structures and their physicochemical or biological properties, offering predictive capabilities that can accelerate scientific discovery. acs.orgresearchgate.net

Machine learning, especially through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, provides a powerful alternative to time-consuming and costly experimental procedures. acs.orgnih.gov These models are built by training algorithms on datasets of molecules with known properties, enabling them to predict the properties of new or uncharacterized compounds. nih.gov For PAHs, this includes predicting toxic endpoints, electronic properties, and phototoxicity. acs.orgnih.govunicamp.br

Detailed Research Findings

Research in the application of machine learning to PAHs has yielded significant insights into their behavior. Various machine learning algorithms, including artificial neural networks (ANNs), deep neural networks (DNNs), graph neural networks (GNNs), and random forest models, have been successfully employed. arxiv.orgcompchem.nlsintef.comarxiv.orgpi-research.org

One area of focus has been the prediction of toxicity. QSAR models have been developed to predict carcinogenic and mutagenic activity by correlating molecular descriptors with bioassay results. nih.goveuropa.eu For instance, descriptors related to a molecule's shape, electronic properties, and topology have been shown to be important in predicting the toxicity of PAHs. nih.gov

Another significant application is the prediction of electronic properties. Machine learning models, often trained on data from density functional theory (DFT) calculations, can predict properties such as band gaps, electron affinities, and ionization potentials for PAHs and their derivatives. acs.orgacs.org These predictions are crucial for applications in materials science.

Furthermore, machine learning has been used to predict the phototoxicity of PAHs by establishing a relationship between electronic descriptors like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and the observed phototoxic effects. unicamp.br

Recent advancements have also seen the use of generative models and reinforcement learning for the de novo design of molecules with specific desired properties. arxiv.org These techniques can explore the vast chemical space to propose novel molecular structures that are optimized for a particular function.

While specific studies focusing exclusively on this compound are not prevalent in the literature, the methodologies developed for the broader class of PAHs are directly applicable. A hypothetical machine learning study on this compound would involve calculating a set of molecular descriptors and using a trained model to predict its properties.

Illustrative Data Tables

To illustrate how machine learning models are applied to compounds like this compound, the following data tables showcase the types of input data (molecular descriptors) and output data (predicted properties) that are typically used.

Table 1: Representative Molecular Descriptors for a PAH like this compound

This table provides examples of the types of computational descriptors that would serve as input for a machine learning model.

Descriptor TypeDescriptor NameHypothetical Value for this compound
Topological Wiener Index1588
Balaban Index2.154
Electronic HOMO Energy-6.85 eV
LUMO Energy-1.23 eV
Band Gap5.62 eV
Physicochemical Molecular Weight254.33 g/mol
LogP (Octanol-Water Partition Coefficient)5.90
Geometric Molecular Surface Area280.5 Ų
Molecular Volume250.1 ų

Table 2: Example of Machine Learning Model Predictions for this compound

This table illustrates the potential output of various machine learning models for different properties of interest. The "Predicted Value" is a hypothetical output from a trained model, and the "Confidence Score" indicates the model's certainty in its prediction.

Predicted PropertyMachine Learning ModelPredicted ValueConfidence Score
Toxicity (Mutagenicity) Random Forest ClassifierPositive0.85
Aqueous Solubility Gradient Boosting Regressor0.005 mg/L0.92
Receptor Binding Affinity Support Vector MachineHigh0.78
Band Gap Deep Neural Network5.58 eV0.95

It is important to note that the values presented in these tables are illustrative and based on typical data from studies on the broader class of polycyclic aromatic hydrocarbons. A dedicated computational study would be required to generate and validate precise data for this compound.

The continuous development of more sophisticated machine learning algorithms and the growth of high-quality chemical databases are expected to further enhance the accuracy and applicability of these predictive models in chemical research. researchgate.netresearchgate.net

Coordination Chemistry and Ligand Design Incorporating 4 Phenylphenanthrene

4-Phenylphenanthrene as a Potential Ligand Scaffold

This compound is a polycyclic aromatic hydrocarbon with the molecular formula C₂₀H₁₄. lookchem.com Its structure consists of a phenanthrene (B1679779) core with a phenyl group attached at the 4-position. lookchem.com This unique arrangement of fused and appended aromatic rings endows it with specific steric and electronic properties that could be advantageous in ligand design.

The phenanthrene backbone provides a rigid and planar framework, which can pre-organize coordinating moieties and influence the geometry of the resulting metal complexes. The presence of the phenyl substituent introduces additional steric bulk and extends the π-conjugated system. This can modulate the solubility, stability, and electronic characteristics of the ligand and its metal complexes.

While direct research on the use of this compound as a primary ligand scaffold is limited, the broader class of phenanthrene-based ligands has been utilized in coordination with transition metals. rsc.org The π-system of the phenanthrene rings can engage in π-stacking interactions, which can be a design element in the assembly of supramolecular structures. Furthermore, functionalization of the phenyl ring or the phenanthrene core with donor atoms (such as nitrogen, phosphorus, or oxygen) could transform this compound into a multidentate ligand capable of chelating to a metal center. The synthesis of various isomers of phenylphenanthrene has been reported, indicating the feasibility of accessing such tailored ligand precursors. isroset.orgacs.org

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₁₄ lookchem.com
Molecular Weight254.32516 g/mol lookchem.com
Boiling Point431.3°C at 760 mmHg lookchem.com
Flash Point207.8°C lookchem.com
Density1.14 g/cm³ lookchem.com
Refractive Index1.703 lookchem.com

Metal Complexation Studies with Phenanthrene-Based Ligands

Although specific metal complexation studies involving this compound as a ligand are not extensively documented in the available literature, insights can be drawn from studies on related phenanthrene and phenanthroline-based ligands. Phenanthroline, a heterocyclic analogue of phenanthrene containing two nitrogen atoms, is a well-known bidentate chelating ligand that forms stable complexes with a wide range of metal ions. taylorandfrancis.com These complexes have found applications in various fields, including catalysis and materials science. taylorandfrancis.com

Phenanthrene derivatives, when functionalized with donor groups, can also act as effective ligands. For instance, 9,10-diamido-phenanthrene has been used to form complexes with main group metals. rsc.org The coordination of metal ions to such ligands is influenced by the nature of the metal, the donor atoms, and the steric and electronic properties of the phenanthrene backbone. The rigid nature of the phenanthrene unit can lead to the formation of well-defined coordination geometries.

Applications in Catalysis

The application of metal complexes in catalysis is a cornerstone of modern chemical synthesis. The ligand plays a crucial role in determining the activity, selectivity, and stability of the catalyst.

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase. Metal complexes are widely used as homogeneous catalysts. While there is no direct report on the use of this compound-based complexes in homogeneous catalysis, the characteristics of related polycyclic aromatic hydrocarbon ligands suggest potential avenues for exploration.

PAH-based ligands have been employed in various catalytic reactions. For instance, ruthenium nanoparticles stabilized by triphenylphosphine (B44618) have been shown to be efficient catalysts for the hydrogenation of polycyclic aromatic hydrocarbons. rsc.org The π-system of ligands can interact with metal centers and substrates, influencing the outcome of catalytic transformations. A study on dinuclear copper(II) complexes with ligands containing PAH pendant arms demonstrated their catalytic activity in the oxidation of catechol. scielo.br

A hypothetical this compound-based phosphine (B1218219) ligand, for example, could be used in cross-coupling reactions, where the steric and electronic properties of the ligand are critical for catalytic performance. The extended aromatic system could also play a role in reactions involving π-π stacking interactions with substrates.

Heterogeneous catalysts are in a different phase from the reactants. rsc.org They are widely used in industrial processes due to their ease of separation and recyclability. Porous polymers incorporating phenanthroline units have been used as supports for copper catalysts in heterogeneous catalysis. taylorandfrancis.com

This compound could potentially be incorporated into solid supports to create heterogeneous catalysts. For example, it could be functionalized and then grafted onto silica (B1680970) or a polymer backbone. The resulting material could then be used to immobilize catalytically active metal centers. The porous structure of such a support would allow for the diffusion of reactants to the active sites, while the robust nature of the this compound unit could contribute to the thermal and chemical stability of the catalyst. The potential applications could span a range of reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. However, experimental validation of these potential applications is currently lacking.

Advanced Materials Science Applications of 4 Phenylphenanthrene and Its Derivatives

Organic Electronics and Photonics

The field of organic electronics leverages the advantageous properties of organic materials, such as flexibility, low cost, and large-area fabrication, for electronic applications. nih.gov 4-Phenylphenanthrene derivatives have emerged as key components in several organic electronic and photonic devices.

Organic light-emitting diodes (OLEDs) are a prominent technology in displays and solid-state lighting. The efficiency and performance of OLEDs are highly dependent on the organic materials used in their emissive layers. Derivatives of this compound have been investigated for their potential in OLEDs, often as part of larger, more complex molecular structures designed to enhance device performance.

For instance, phenanthrene-containing compounds are utilized in the design of host and emitter materials in OLEDs. These materials often feature a donor-acceptor architecture to facilitate efficient charge transfer and emission. While direct data on this compound itself is limited in the provided search results, the broader class of phenanthrene (B1679779) derivatives is well-represented. For example, phenanthroline derivatives have been synthesized and used as blue-emitting materials in OLEDs. In one study, a device using a specific phenanthroline derivative as the emitter achieved a maximum luminous efficiency of 1.45 cd/A and a power efficiency of 1.52 lm/W. nih.gov

Benzophenone-based derivatives, which can be conceptually related through their aromatic nature, are also extensively used as host materials in phosphorescent OLEDs (PhOLEDs), achieving high external quantum efficiencies. mdpi.com The design of novel luminogens, such as those incorporating acridine (B1665455) and phenoxazine (B87303) donors with a triazine acceptor bridged by hexaphenylbenzene, demonstrates the principle of using complex aromatic structures to achieve high-performance non-doped OLEDs. frontiersin.org These examples underscore the potential of designing specific this compound derivatives for tailored applications in OLED technology.

Table 1: Performance of Selected OLEDs Incorporating Phenanthrene-Related Derivatives

Emitter/Host Material Type Maximum Luminous Efficiency (cd/A) Maximum Power Efficiency (lm/W) External Quantum Efficiency (%) CIE Coordinates (x, y)
Phenanthroline Derivative Emitter nih.gov 1.45 1.52 0.99 (0.16, 0.14)

This table is for illustrative purposes and includes data for phenanthrene-related compounds to highlight the potential of the broader material class.

Organic photovoltaic (OPV) devices, or organic solar cells, offer a promising route to low-cost, flexible, and lightweight solar energy conversion. european-mrs.com The active layer in OPVs typically consists of a blend of electron-donating and electron-accepting organic materials. mdpi.com The efficiency of these devices is critically dependent on the properties of these materials, including their absorption spectra, energy levels (HOMO and LUMO), and charge carrier mobilities. researchgate.net

While the direct application of this compound in OPVs is not explicitly detailed in the provided search results, the fundamental properties of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene make them relevant to this field. PAHs are known to be key building blocks for organic electronic materials used in solar cells. marquette.edu The development of novel organic semiconductors, including polymers and small molecules, is a primary focus of OPV research. european-mrs.com The ability to functionalize the this compound core could allow for the tuning of its electronic properties to create either donor or acceptor materials suitable for OPV applications.

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, with potential applications in flexible displays, sensors, and RFID tags. nih.govrsc.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. researchgate.net

Recent research has focused on developing new organic semiconductors with high charge carrier mobilities and stability. nih.gov Phenanthrene-based materials have been explored for this purpose. For example, a study on functionalized-phenanthrene conjugated asymmetric N-heteroacenes demonstrated their application as air-stable n-type semiconductors in OFETs. nih.gov Devices fabricated using these materials exhibited charge carrier mobilities up to 4.27 × 10⁻³ cm² V⁻¹ s⁻¹. nih.gov This research highlights the potential of modifying the phenanthrene structure to create high-performance organic semiconductors. The this compound scaffold, with its extended π-conjugation, could serve as a valuable starting point for designing new p-type or n-type semiconductors for OFETs.

Table 2: Performance of an OFET Based on a Functionalized Phenanthrene Derivative

Semiconductor Type Charge Carrier Mobility (cm² V⁻¹ s⁻¹) Device Type

Polymer Chemistry

The incorporation of specific molecular units into polymer chains can impart unique and desirable properties to the resulting materials. This compound, with its rigid and photoactive nature, is a candidate for inclusion in advanced polymeric structures and for use in photopolymerization processes.

The synthesis of polymers with complex and well-defined architectures, such as block copolymers, star polymers, and bottlebrush polymers, allows for the creation of materials with tailored properties and functionalities. rsc.orgmdpi.comliu.se The integration of chromophoric and electronically active units like this compound into these architectures can lead to materials with interesting optical and electronic properties.

While direct examples of polymers containing this compound are not prevalent in the search results, the principles of creating advanced polymer architectures are well-established. For instance, bottlebrush polymers, which have densely grafted side chains, can be synthesized using techniques like ring-opening metathesis polymerization (ROMP). nih.gov A this compound derivative could potentially be incorporated as a side chain or as part of the polymer backbone to create photoactive or electronically conductive polymers. The development of flame-retardant polymers through the strategic incorporation of specific chemical fragments is another area where tailored aromatic structures play a crucial role. scienceopen.com

Photopolymerization is a process that uses light to initiate a polymerization reaction. numberanalytics.com This technique is widely used in coatings, adhesives, and 3D printing. The process often relies on a photoinitiator or a photosensitizer, which absorbs light and initiates the chemical reactions that lead to polymer formation. numberanalytics.commdpi.com

Photosensitizers are molecules that absorb light at a specific wavelength and then transfer the absorbed energy to another molecule (the photoinitiator), which then starts the polymerization. radtech.org This allows for the use of light sources with different wavelengths, including visible light. rsc.org Compounds with extended aromatic systems, like phenanthrene derivatives, are often good candidates for photosensitizers due to their strong light absorption properties.

Research has shown that various dye derivatives and carbazole (B46965) compounds can act as effective photosensitizers for cationic photopolymerization. radtech.org For example, thiophene-substituted phenothiazine-based compounds have been successfully used as photosensitizers for polymerization under visible laser light. rsc.org Given its aromatic structure, it is plausible that this compound or its derivatives could be designed to act as efficient photosensitizers in various photopolymerization systems.

Chemosensor Development

The unique photophysical properties of the phenanthrene ring system, characterized by its extended π-conjugation and inherent fluorescence, make this compound and its derivatives attractive scaffolds for the development of chemosensors. These sensors are designed to detect a wide range of analytes, including metal ions and small molecules, through observable changes in their optical or electrochemical properties.

Design Principles for Selective Analyte Detection

The effective design of a chemosensor hinges on the integration of three key components: a receptor (binding site), a signaling unit (reporter), and a mechanism to communicate between them. researchgate.netsemanticscholar.org The fundamental principle involves a specific interaction between the target analyte and the receptor, which induces a measurable change in the signaling unit. semanticscholar.orgpandawainstitute.com In the context of this compound-based sensors, the phenanthrene moiety often serves as the core of the fluorophore or chromophore (the signaling unit).

Key design strategies focus on achieving high selectivity and sensitivity:

Receptor Design: The selectivity of a chemosensor is primarily determined by the receptor unit, which is tailored to bind a specific analyte through non-covalent interactions like hydrogen bonding, host-guest interactions, or coordination with metal ions. pandawainstitute.commdpi.com For instance, incorporating functional groups like imidazole (B134444) or crown ethers can create specific binding pockets for metal cations. researchgate.netmdpi.com The choice of functional groups is critical as it influences the electron density of the receptor and its binding affinity for the target analyte. mdpi.com

Signal Transduction Mechanisms: The interaction between the analyte and the receptor must be translated into a detectable signal. Several photophysical mechanisms are commonly employed in fluorescent sensors:

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorescence of the fluorophore (e.g., phenanthrene) is initially quenched by a nearby receptor unit through electron transfer. semanticscholar.org Upon binding with an analyte, the electron-donating or -accepting ability of the receptor is altered, which inhibits the PET process and "turns on" the fluorescence. semanticscholar.org This mechanism acts as a molecular switch. semanticscholar.org

Intramolecular Charge Transfer (ICT): ICT sensors feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. pandawainstitute.com Analyte binding alters the electronic distribution, leading to a shift in the absorption or emission wavelength, which can result in a color change. pandawainstitute.comsci-hub.box

Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. semanticscholar.orgmdpi.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor. Analyte binding can change this distance or the spectral overlap, modulating the emission intensity of the donor and acceptor. semanticscholar.org

Analyte Selectivity: To ensure the sensor responds to only the intended analyte, designers must consider potential interference from other species present in the sample. scilit.com This is often achieved by carefully tailoring the size, shape, and electronic properties of the receptor's binding cavity to create a highly specific recognition site. nih.gov For example, the spatial arrangement of two boronic acid moieties can be optimized to selectively bind glucose. semanticscholar.org

A successful chemosensor design results in a molecule that exhibits a clear and significant signal change—such as turning fluorescence "on" or "off" or changing color—only in the presence of the target analyte. pandawainstitute.comresearchgate.net

Optical Chemosensors: Colorimetric and Fluorescent Approaches

Optical chemosensors provide a straightforward method for analyte detection through changes in light absorption (colorimetric) or emission (fluorescent). pandawainstitute.com These methods are highly sensitive and often allow for real-time analysis. pandawainstitute.comijirmps.org

Colorimetric sensors rely on a change in their absorption spectrum in the visible region upon interaction with an analyte, leading to a change that is often visible to the naked eye. pandawainstitute.comnih.gov This makes them particularly useful for rapid, on-site screening without the need for sophisticated instrumentation. nih.govacs.org The color change is typically caused by analyte-induced alterations in the sensor's electronic structure, often involving an ICT mechanism. sci-hub.box

Fluorescent sensors utilize changes in fluorescence properties, such as intensity (quenching or enhancement) or wavelength shifts, to signal the presence of an analyte. semanticscholar.orgrsc.org They are generally more sensitive than colorimetric sensors, capable of detecting analytes at very low concentrations. mdpi.comresearchgate.net "Turn-on" fluorescent sensors are particularly desirable as they produce a signal against a dark background, enhancing sensitivity. semanticscholar.org

A notable example is a chemosensor based on a phenanthrene-imidazole conjugate, 4-Methyl-2,6-bis(1H-phenanthro[9,10-d]imidazol-2-yl)phenol (probe-MPIP) , which has been designed for the selective detection of silver (Ag⁺) and fluoride (B91410) (F⁻) ions. researchgate.net This probe demonstrates both fluorescent and colorimetric responses. researchgate.net In the presence of Ag⁺ ions, the probe's fluorescence is quenched, and the solution's color changes from greenish-yellow to orange, allowing for naked-eye detection. researchgate.net The resulting complex can then be used to detect F⁻ ions. researchgate.net

Research Findings on a Phenanthrene-Imidazole Based Optical Chemosensor researchgate.net
ChemosensorTarget Analyte(s)Detection MethodKey Performance MetricsSensing Mechanism
Probe-MPIPAg⁺ and F⁻ (sequentially)Fluorescent ("Turn-off") and ColorimetricFor Ag⁺: LOD: 1.8 nM Binding Ratio (Probe:Ag⁺): 1:1 Association Constant (Kₐ): 8.24 × 10⁵ M⁻¹Coordination of Ag⁺ to the imidazole nitrogen atoms and phenolic oxygen, followed by F⁻ interaction with the MPIP-Ag⁺ complex.

Metal-Organic Frameworks (MOFs) Incorporating Phenanthrene Moieties for Sensing

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.net Their high surface area, tunable pore sizes, and versatile functionality make them excellent candidates for sensing applications. nih.govnih.govmdpi.com By incorporating ligands with specific photophysical properties, such as those containing phenanthrene, luminescent MOFs (LMOFs) can be designed for highly sensitive and selective detection. nih.gov

The sensing mechanism in MOFs often relies on the interaction between the analyte and the framework, which can alter the luminescent properties of the organic linker or the efficiency of energy transfer within the structure. nih.govnih.gov The inherent porosity of MOFs allows for the efficient adsorption of analytes, enhancing sensitivity. nih.gov

Research has demonstrated the use of 1,10-phenanthroline (B135089), a phenanthrene-containing ligand, in the construction of zinc-based MOFs. acs.org These MOFs exhibit electrochemiluminescence (ECL), a process where light is produced from electrochemically generated species, and can be used as sensors. acs.org For example, a Zn(II)-MOF constructed with mixed ligands including 1,10-phenanthroline was developed as an ECL sensor for glucose in human urine samples. acs.org The introduction of the phenanthroline ligand, which has redox activity, enhances the electrochemical activity of the MOF, making it a more effective sensor. acs.org

Research Findings on MOFs Incorporating Phenanthroline for Sensing acs.org
MOF SystemPhenanthrene MoietyTarget AnalyteDetection MethodKey Findings
Zn(II)-Metal-Organic Frameworks1,10-PhenanthrolineGlucoseElectrochemiluminescence (ECL)The 1,10-phenanthroline ligand enhances the electrochemical activity of the MOF. The developed sensor was successfully used for the determination of glucose in human urine samples.

The integration of phenanthrene moieties into MOF structures provides a powerful platform for creating advanced sensing materials, combining the recognition capabilities of the ligand with the structural advantages of the framework. nih.govacs.org

Future Directions and Emerging Research Areas for 4 Phenylphenanthrene

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of phenylphenanthrene isomers has traditionally been achieved through established chemical reactions. For instance, Suzuki cross-coupling reactions using a palladium catalyst have been effectively used to synthesize 2-, 3-, and 9-phenylphenanthrene (B188668) isomers from the corresponding halogenated phenanthrenes and benzeneboronic acid. researchgate.net However, the future of organic synthesis is increasingly focused on the principles of green chemistry, which prioritize environmental sustainability, efficiency, and the reduction of hazardous waste. ijnc.ir

Future research in the synthesis of 4-phenylphenanthrene and its derivatives is expected to focus on several key areas:

Catalyst Innovation: There is a growing demand for environmentally friendly and highly efficient synthetic methods. researchgate.net This includes the development and application of novel catalytic systems, such as reusable nanocatalysts, which can offer high yields in shorter reaction times under milder, greener conditions. researchgate.netrsc.org

Process Intensification: Methodologies like microwave-assisted and ultrasound-assisted synthesis are being explored for various heterocyclic compounds. researchgate.net Applying these technologies to the synthesis of this compound could significantly reduce reaction times and energy consumption compared to traditional reflux-based methods.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future synthetic strategies will likely move towards one-pot, multi-component reactions that build the this compound skeleton with high atom economy, minimizing waste. rsc.org

Alternative Solvents: The use of toxic organic solvents is a major drawback of many classical synthetic procedures. Research into syntheses in greener solvents, such as water or bio-derived solvents, or even under solvent-free conditions, represents a significant and sustainable future direction. ijnc.irresearchgate.net

Synthetic ApproachPotential Advantages for this compound SynthesisRelevant Research Context
Advanced Catalysis Higher efficiency, reusability of catalysts, milder reaction conditions, reduced metal contamination.Development of reusable nanocatalysts and novel palladium systems for cross-coupling reactions. researchgate.netrsc.org
Process Intensification Drastically reduced reaction times, lower energy consumption, potential for improved yields.Application of microwave and ultrasound assistance in the synthesis of complex organic molecules. researchgate.net
Green Solvents Reduced environmental impact, lower toxicity, improved process safety.Water-driven procedures and solvent-free syntheses are becoming more common in organic chemistry. ijnc.irresearchgate.netrsc.org
Flow Chemistry Enhanced safety, scalability, and control over reaction parameters; ease of automation.Integration of green technologies like flow chemistry for more sustainable production. ijnc.ir

Application of Advanced In-Situ Characterization Techniques

To fully understand and optimize the performance of this compound-based materials, it is crucial to study their properties under realistic operating conditions. Advanced in-situ characterization techniques, which allow for the real-time monitoring of structural and electronic changes, are indispensable tools for this purpose. 4tu.nlnumberanalytics.commdpi.com While many materials have been analyzed using these methods, their application to this compound systems is an emerging research frontier that promises to provide unprecedented insights into dynamic processes. frontiersin.org

Key in-situ techniques and their potential applications include:

In-Situ Electron Microscopy (TEM/SEM): These methods can visualize materials at the nanoscale during processes like nanoparticle growth or material degradation. numberanalytics.com For this compound-based materials, in-situ TEM could track morphological changes in a thin film during thermal annealing or under an electrical bias in an electronic device.

In-Situ X-Ray Techniques (XRD, XAS, XPS): In-situ X-ray diffraction (XRD) can monitor changes in the crystalline structure of a material during a reaction or phase transition. mdpi.com X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) provide real-time information about the electronic state and chemical environment of specific elements within the material, which is vital for understanding catalytic mechanisms or degradation pathways. mdpi.comresearchgate.net

The application of these techniques will be critical for correlating structure with function, for example, by observing the evolution of the catalyst's surface during a reaction or by tracking charge injection and transport dynamics in an organic electronic device in real-time. mdpi.comresearchgate.net

In-Situ TechniqueInformation GainedPotential Application for this compound
Transmission Electron Microscopy (TEM) Nanoscale morphology, crystal structure, real-time imaging of structural changes.Observing film formation, degradation, or phase transitions in this compound-based materials. numberanalytics.com
Scanning Electron Microscopy (SEM) Surface morphology and composition under various conditions (e.g., temperature, humidity).Studying surface degradation or morphological changes in response to environmental stimuli. numberanalytics.com
X-Ray Diffraction (XRD) Crystalline phase identification, lattice parameters, monitoring structural dynamics.Tracking changes in molecular packing and crystallinity during device operation or thermal processing. mdpi.com
X-Ray Absorption Spectroscopy (XAS) Local atomic structure, oxidation states, coordination environment.Elucidating the active state of a this compound-based catalyst during a chemical reaction. researchgate.net
X-Ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical state.Monitoring surface reactions and electronic structure changes at interfaces in real-time. researchgate.net

Exploration of New Functional Material Applications

The rigid, planar, and electron-rich structure of the phenanthrene (B1679779) core, combined with the tunable properties afforded by the phenyl substituent, makes this compound an attractive building block for a new generation of functional materials. openaccessjournals.comeuropean-mrs.com Research is expanding beyond its role as a simple PAH to explore its integration into sophisticated material architectures. marquette.edu

Emerging application areas include:

Organic Electronics: Polycyclic aromatic hydrocarbons are foundational components in organic semiconductors. Phenanthrene derivatives are being computationally investigated for use in organic photovoltaics (OPVs) and as emitters exhibiting thermally activated delayed fluorescence (TADF) for organic light-emitting diodes (OLEDs). qut.edu.auresearchgate.net The this compound scaffold could be functionalized to fine-tune its electronic properties, such as the HOMO/LUMO energy levels, for efficient charge transport and light emission. researchgate.net

Porous Materials: Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures. A derivative of phenylphenanthrene has been used to construct ionic COFs (iCOFs) with high thermal and chemical stability. mdpi.com These materials have potential applications in chemical analysis, sensing, and selective enrichment of biomolecules. mdpi.com The defined geometry of this compound makes it a promising candidate for designing new COFs with tailored pore sizes and functionalities.

Sensing and Bio-interfacing: The development of functional materials that can interact with biological systems is a rapidly growing field. openaccessjournals.com Nanostructured materials can be used as platforms for sensors or for advanced biointerfaces. openaccessjournals.com The ability to functionalize the this compound core could enable the development of novel fluorescent probes or materials for biocompatible electronics.

Application AreaRole of this compoundDesired Properties & Research Focus
Organic Light-Emitting Diodes (OLEDs) Emitter or host material in the emissive layer.High photoluminescence quantum yield, tunable emission color, good thermal stability. qut.edu.auresearchgate.net
Organic Photovoltaics (OPVs) Donor or acceptor material in the active layer.Broad absorption spectrum, suitable HOMO/LUMO energy levels for charge separation. researchgate.net
Covalent Organic Frameworks (COFs) Rigid structural building block (monomer).High porosity and surface area, chemical and thermal stability, tunable pore functionality. mdpi.com
Chemical Sensors Active material for detecting analytes.High sensitivity and selectivity, changes in optical or electronic properties upon analyte binding. openaccessjournals.comeuropean-mrs.com

Advancements in Theoretical and Computational Predictions for Material Design

Computational chemistry provides powerful tools for predicting the properties of molecules and materials before they are synthesized, saving significant time and resources. mit.edu The in silico design of new functional materials based on the this compound scaffold is a key future direction. tesisenred.net

Key computational approaches include:

Density Functional Theory (DFT): DFT is widely used to calculate the ground-state electronic structure of molecules. It can predict geometries, HOMO/LUMO energy gaps, and molecular electrostatic potentials. researchgate.netaip.org This information is crucial for assessing a molecule's potential as a semiconductor in an OPV or OLED. researchgate.net

Time-Dependent DFT (TD-DFT): This method is used to study the excited-state properties of molecules. It can predict absorption and emission spectra and analyze the nature of electronic transitions (e.g., charge-transfer character). rsc.org TD-DFT calculations are essential for designing new TADF emitters, where the energy difference between singlet and triplet excited states must be minimized. researchgate.net

These theoretical studies allow researchers to screen large libraries of virtual this compound derivatives, identifying the most promising candidates for specific applications. By systematically modifying the structure (e.g., adding electron-donating or -withdrawing groups) and calculating the resulting properties, a rational design cycle can be established to accelerate the discovery of new high-performance materials. researchgate.netrsc.org

Computational MethodPredicted PropertiesRelevance to Material Design
Density Functional Theory (DFT) Optimized molecular geometry, HOMO/LUMO energies, electron distribution, ionization potential, electron affinity.Screening candidates for organic semiconductors; predicting charge transport properties. researchgate.netaip.org
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, fluorescence/phosphorescence energies, singlet-triplet energy gaps (ΔEST), oscillator strengths.Designing molecules for OLEDs (especially TADF emitters) and light-absorbing materials for OPVs. researchgate.netrsc.org
Molecular Dynamics (MD) Bulk morphology, molecular packing in solid state, diffusion properties.Simulating the structure of thin films; understanding how intermolecular interactions affect material properties.

Q & A

Q. What are the primary synthetic pathways for 4-phenylphenanthrene, and how can experimental parameters be optimized for yield?

this compound is synthesized via radical-mediated reactions during pyrolysis. For example, in toluene pyrolysis, phenyl radicals attack the C4 position of phenanthrene, forming a radical intermediate that loses hydrogen to yield the final product . Key parameters to optimize include temperature (to control radical generation), reaction time (to balance intermediate stabilization and side reactions), and scavengers (e.g., H-donors) to minimize over-functionalization. Gas chromatography-mass spectrometry (GC-MS) is recommended for tracking intermediates and product purity.

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Infrared (IR) spectroscopy is critical for identifying vibrational modes, particularly in distinguishing neutral and cationic forms (e.g., C-H stretching at ~3050 cm⁻¹ vs. shifts in aromatic ring vibrations) . Raman spectroscopy complements IR by probing π-π stacking interactions in crystalline phases. Nuclear magnetic resonance (NMR), especially ¹H and ¹³C, resolves regioselectivity (e.g., distinguishing para-substitution patterns). Computational methods like DFT simulations can validate experimental spectra.

Q. How does this compound behave in environmental matrices, and what methodologies assess its persistence?

Its hydrophobic nature (logP > 5) necessitates solid-phase extraction (SPE) with styrene divinylbenzene cartridges for isolation from aqueous systems . Degradation studies use HPLC with UV detection to monitor photolytic or microbial breakdown products. For wastewater treatment, integrated systems combining adsorption (e.g., activated carbon) and advanced oxidation (e.g., ozonation) show efficacy in removing PAHs like this compound .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of phenyl radical addition to phenanthrene?

The preference for C4 substitution arises from phenanthrene’s electronic structure: the C4 position has higher spin density in its radical form, favoring phenyl radical attack . Computational studies (e.g., Fukui function analysis) can predict reactive sites. Experimental validation involves synthesizing isotopically labeled phenanthrene (e.g., deuterated analogs) to track hydrogen abstraction kinetics.

Q. How do photochemical reactions influence this compound’s stability, and what analytical tools detect its degradation products?

Under UV light, this compound undergoes [2+2] cycloaddition or oxidation, forming quinones or epoxides. Photostability assays using controlled irradiation chambers paired with GC-MS or LC-QTOF identify degradation pathways . Time-resolved transient absorption spectroscopy can monitor triplet-state dynamics, critical for assessing environmental phototoxicity.

Q. How should researchers address contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

Discrepancies often stem from differing synthesis purity or measurement techniques (e.g., calorimetry vs. computational estimates). To resolve this:

  • Cross-validate data using multiple methods (e.g., compare combustion calorimetry with DFT-derived values).
  • Reference high-purity standards (e.g., NIST-certified compounds) .
  • Analyze systematic errors (e.g., solvent effects in solution-phase measurements) .

Methodological Guidance

Q. Experimental Design

  • Synthetic Studies : Include radical traps (e.g., TEMPO) to confirm reaction mechanisms .
  • Environmental Analysis : Use isotope dilution (e.g., phenanthrene-d10) to correct for SPE recovery losses .

Q. Data Interpretation

  • For spectral contradictions (e.g., IR shifts), ensure baseline correction and solvent normalization .
  • In photodegradation studies, control for oxygen levels to distinguish oxidative vs. non-oxidative pathways .

Q. Ethical and Reproducibility Standards

  • Disclose synthesis protocols in full (e.g., pyrolysis reactor dimensions, temperature gradients) .
  • Adhere to FAIR data principles: publish raw spectral data in repositories like Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.